4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings. Its structure includes a 4-(propan-2-yl)phenyl group and a 4-nitrobenzoate ester moiety. The E-configuration of the propenoyl group ensures planarity, influencing conjugation and intermolecular interactions. Chalcones are renowned for their biological activities (e.g., antimicrobial, antitumor) and material science applications (e.g., nonlinear optics) .
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-17(2)19-6-3-18(4-7-19)5-16-24(27)20-10-14-23(15-11-20)31-25(28)21-8-12-22(13-9-21)26(29)30/h3-17H,1-2H3/b16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECDDSOMRIUPA-FZSIALSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate typically involves a multi-step process:
Aldol Condensation: The initial step often involves an aldol condensation between 4-isopropylbenzaldehyde and acetophenone to form the intermediate 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol.
Esterification: The intermediate is then esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, involving:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient mixing and reaction control.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-aminobenzenecarboxylate.
Reduction: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and aldol condensation reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as those related to inflammation or microbial growth.
Pathways: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Variations: Chlorophenyl vs. Propan-2-yl Phenyl
- Compound : (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (C₁₈H₁₇ClO)
- Key Differences : Replaces the nitrobenzoate ester with a chlorine atom.
- Impact :
- Crystallography : The chlorophenyl derivative exhibits a dihedral angle of 53.5° between aromatic rings, influencing molecular packing .
- Bioactivity : Chlorine’s moderate electron-withdrawing effect may reduce antileishmanial potency compared to nitro groups, which enhance electrophilicity .
Ester Group Modifications: Carbamates vs. Nitrobenzoates
- Compound: 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (C₂₃H₁₉NO₄) Key Differences: Substitutes the nitrobenzoate with a phenyl carbamate. Impact:
- Nematicidal Activity : The carbamate derivative (compound 30) showed 51.8% mortality in M. javanica assays, attributed to the carbamoyloxy group’s hydrogen-bonding capacity .
- Electronic Effects : The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic biological targets.
Positional Isomerism: Para vs. Meta Substitution
- Compound: 4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate (C₂₂H₁₄ClNO₅) Key Differences: Nitro and chloro groups are in meta rather than para positions. Impact:
- Steric and Electronic Effects : Para substitution allows greater conjugation and planarity, enhancing stability and optical properties compared to meta isomers .
Configuration and Ester Variations
- Compound: 4-[(2Z)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate (C₂₉H₂₆O₄) Key Differences: Features a Z-configuration in the propenoyl chain and a phenylpropenoate ester. Impact:
- Geometry: The E-configuration in the target compound ensures extended conjugation, critical for nonlinear optical applications .
- Reactivity: The nitrobenzoate ester’s electron-withdrawing nature may increase susceptibility to nucleophilic attack compared to phenylpropenoates.
Structural and Property Analysis
Table 1: Comparative Structural and Physical Properties
Q & A
Q. What are the standard synthetic routes for preparing 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate?
Methodological Answer: The compound is synthesized via a two-step process:
Chalcone Formation : A Claisen-Schmidt condensation between 4-(propan-2-yl)acetophenone and 4-hydroxybenzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
Esterification : Reaction of the phenolic –OH group with 4-nitrobenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP or pyridine, to introduce the 4-nitrobenzoate moiety .
Critical Note : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the trans (E)-isomer, confirmed by -NMR coupling constants () .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: A multi-spectroscopic approach is employed:
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL-2012) confirms the (E)-configuration, dihedral angles between aromatic rings (~53.5°), and absence of hydrogen bonding, typical of chalcone derivatives .
- Spectroscopy :
- -NMR: Doublets at δ 7.3–7.6 ppm for α,β-unsaturated protons () .
- IR: Stretching vibrations at ~1650 cm (C=O) and ~1520 cm (NO) .
Data Contradiction Alert : Discrepancies in melting points (e.g., 343–345 K vs. literature) may arise from polymorphic forms or solvent residues, necessitating DSC validation .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Nematicidal Activity : In vitro assays against Meloidogyne javanica using 100–1000 ppm solutions, with mortality rates quantified at 24/48 hours .
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Staphylococcus aureus and Enterococcus faecalis, with activity linked to the nitro group’s electron-withdrawing effects .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for structurally similar chalcone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro, methoxy, halogen) and correlate with bioactivity. For example:
Table 1 : Nematicidal Activity of Selected Derivatives (24-hour exposure)
| Substituent on Phenyl Ring | Mortality (%) at 1000 ppm |
|---|---|
| 4-Nitro (Target Compound) | 51.8 |
| 4-Methoxy | 72.0 |
| 2,4-Dimethoxy | 35.0 |
Resolution Strategy : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., acetylcholinesterase for nematodes) and validate via site-directed mutagenesis .
Q. What advanced techniques optimize crystallization for X-ray diffraction studies of chalcone derivatives?
Methodological Answer:
- Crystallization Protocol : Slow evaporation from ethanol/acetone mixtures (1:1) at 4°C yields diffraction-quality crystals. Add 5% DMSO to improve solubility .
- Data Collection : Use Cu-Kα radiation (λ = 1.54184 Å) on an Agilent Eos Gemini diffractometer. Multi-scan absorption correction (CrysAlis PRO) minimizes errors from anisotropic effects .
- Refinement : SHELXL-2012 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model) with (C–H) .
Critical Challenge : Twinning or disorder in the 4-nitrobenzoate group requires iterative refinement with restraints on bond lengths/angles .
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- DFT Calculations : Perform at B3LYP/6-311++G(d,p) level to compute hyperpolarizability (β) and dipole moment. The nitro group enhances β due to charge transfer between donor (propan-2-ylphenyl) and acceptor (nitrobenzoate) moieties .
- Solvatochromic Studies : UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane → DMSO) correlate with calculated excitation energies (TD-DFT) to validate NLO potential .
Data Limitation : Overestimation of β values in gas-phase calculations necessitates implicit solvent models (e.g., PCM) for accuracy .
Q. What strategies mitigate decomposition during synthetic scale-up of this compound?
Methodological Answer:
Q. How do spectroscopic and crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
- NOESY NMR : Cross-peaks between the propenoyl β-proton and 4-nitrobenzoate aryl group confirm the (E)-configuration .
- X-ray vs. IR Discrepancies : Crystallography may show planar carbonyl groups, while IR indicates conjugation with the nitro group. This is reconciled via Hirshfeld surface analysis to assess intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
